molecular formula C5H4N4S B8519713 Imidazo[1,5-d]-as-triazine-4(3H)-thione

Imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8519713
M. Wt: 152.18 g/mol
InChI Key: YHUHWUBLXVUZLI-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

A suspension of 164.5 gm. of 3-(4-imidazolylmethylene)dithiocarbazic acid methyl ester in 1.2 liters of diphenyl ether is heated and stirred at 175° C. until the methylmercaptan evolution subsides (20 minutes). The precipitate obtained on cooling to room temperature is collected and washed with petroleum ether, then acetone. The precipitate is then slurried with 1.2 liters of boiling methanol and filtered while hot to give the desired product, m.p. 271°-273° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[CH:9][NH:10][CH:11]=1.CS>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH:6]1[C:7]2[N:8]([CH:9]=[N:10][CH:11]=2)[C:3](=[S:2])[NH:4][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(NN=CC=1N=CNC1)=S
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 164.5 gm
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered while hot

Outcomes

Product
Name
Type
product
Smiles
C=1C=2N(C(NN1)=S)C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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